molecular formula C13H14N2O B2476989 3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one CAS No. 899926-21-7

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one

Cat. No.: B2476989
CAS No.: 899926-21-7
M. Wt: 214.268
InChI Key: SCYOIQHZNDYTFY-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one is a chemical compound with a molecular formula of C13H14N2O and a molecular weight of 214.27 g/mol . This compound is part of the diazaspiro family, characterized by a spirocyclic structure that includes both nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one typically involves the reaction of a phenyl-substituted amine with a cyclic ketone under specific conditions. One common method includes the use of a phenylhydrazine derivative and a cyclic ketone in the presence of an acid catalyst. The reaction is carried out at a controlled temperature, usually between 50-80°C, to ensure the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with substituted functional groups .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms.

Properties

IUPAC Name

3-phenyl-1,4-diazaspiro[4.4]non-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-12-11(10-6-2-1-3-7-10)14-13(15-12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYOIQHZNDYTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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